molecular formula C10H10F3NO2 B13960355 Ethyl 4-((trifluoromethyl)amino)benzoate

Ethyl 4-((trifluoromethyl)amino)benzoate

Cat. No.: B13960355
M. Wt: 233.19 g/mol
InChI Key: UVALHZODUMBWHB-UHFFFAOYSA-N
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Description

Ethyl 4-((trifluoromethyl)amino)benzoate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of benzoic acid, where the hydrogen atom on the amino group is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((trifluoromethyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methyl-substituted benzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the amino group.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the ester functionality.

    Ethyl 4-aminobenzoate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

Ethyl 4-((trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 4-(trifluoromethylamino)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-3-5-8(6-4-7)14-10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

UVALHZODUMBWHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(F)(F)F

Origin of Product

United States

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